molecular formula C19H14FN3O3 B10925239 3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10925239
M. Wt: 351.3 g/mol
InChI Key: FNMGMMZNGJHOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-N~4~-(2-furylmethyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that features a unique combination of fluorophenyl, furylmethyl, and isoxazolo[5,4-b]pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-fluorophenyl)-N~4~-(2-furylmethyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the isoxazolo[5,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate pyridine and isoxazole derivatives.

    Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the isoxazolo[5,4-b]pyridine intermediate.

    Attachment of the furylmethyl group: This can be accomplished through alkylation reactions using furylmethyl halides.

    Formation of the carboxamide group: This final step typically involves amidation reactions where the carboxylic acid derivative of the compound reacts with an amine source.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of furylmethyl ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.

Major Products:

    Oxidation: Furylmethyl ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

3-(2-Fluorophenyl)-N~4~-(2-furylmethyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N~4~-(2-furylmethyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and furylmethyl groups may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 3-(2-Fluorophenyl)pyridine-4-carboxylic acid
  • 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
  • 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Comparison: Compared to these similar compounds, 3-(2-fluorophenyl)-N~4~-(2-furylmethyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to the presence of the isoxazolo[5,4-b]pyridine core and the combination of fluorophenyl and furylmethyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14FN3O3

Molecular Weight

351.3 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-(furan-2-ylmethyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H14FN3O3/c1-11-9-14(18(24)21-10-12-5-4-8-25-12)16-17(23-26-19(16)22-11)13-6-2-3-7-15(13)20/h2-9H,10H2,1H3,(H,21,24)

InChI Key

FNMGMMZNGJHOEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3F)C(=O)NCC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.